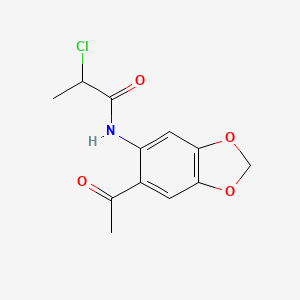

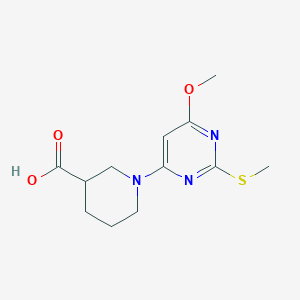

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-Acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide” is a compound with the molecular formula C16H11N3O8 . Another related compound is “N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide” with the CAS Number: 666818-14-0 .

Molecular Structure Analysis

The molecular structure of “N-(6-Acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide” has an average mass of 373.274 Da and a monoisotopic mass of 373.054626 Da .Physical And Chemical Properties Analysis

“N-(6-Acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide” has an average mass of 373.274 Da and a monoisotopic mass of 373.054626 Da . Another related compound, “N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide”, has a molecular weight of 301.27 .Scientific Research Applications

Synthesis and Characterization

- A study by Li, Sun, & Gao (2012) discussed the synthesis of novel compounds containing the 1,3-benzodioxole system, highlighting the versatility of this system in the creation of heterocyclic compounds.

Structure-Activity Relationships

- Research by Stec et al. (2011) explored the structure-activity relationships of inhibitors that involved a compound structurally similar to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloropropanamide, underlining the importance of this class of compounds in pharmacological research.

Anticancer and Enzyme Inhibition

- A study by Altıntop et al. (2017) synthesized benzodioxole-based dithiocarbamate derivatives and evaluated them as potential anticancer agents and inhibitors of human carbonic anhydrases, demonstrating the therapeutic potential of benzodioxole derivatives.

Supramolecular Structures

- Research by Low et al. (2002) compared the supramolecular structures of compounds containing the benzodioxol-5-yl moiety, providing insights into the molecular interactions and hydrogen bonding patterns.

Novel Therapeutic Classes

- A study by Nichols et al. (1986) synthesized derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, suggesting the formation of a novel pharmacologic class with potential therapeutic value.

Synthesis of Fluorine-Containing Compounds

- Research by Joshi, Pathak, & Sharma (1986) on the synthesis of fluorine-containing compounds included derivatives of 1,3-benzodioxol, showing the broad applicability of benzodioxol derivatives in synthetic chemistry.

Corrosion Inhibition

- A study by Belghiti et al. (2018) investigated the interaction of Piperine derivatives, including compounds related to 1,3-benzodioxol, with iron surfaces, revealing the potential application of these compounds in materials science.

Safety and Hazards

properties

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-6(13)12(16)14-9-4-11-10(17-5-18-11)3-8(9)7(2)15/h3-4,6H,5H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSBXSOARSEWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1C(=O)C)OCO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloropropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)

![N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2366554.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)

![N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)